3,7-dimethyl-1H-indole-2-carboxamide
Overview
Description
3,7-Dimethyl-1H-indole-2-carboxamide is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The indole nucleus is a common structural motif in many bioactive compounds, making it a valuable scaffold in medicinal chemistry .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction often involves the compound binding to the target receptor, which can inhibit or activate the receptor’s function, leading to changes in cellular signaling and function .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways can include those involved in inflammation, viral replication, cancer cell proliferation, and more .
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects can be diverse, ranging from inhibition of viral replication to reduction of inflammation, depending on the specific targets and pathways involved .
Biochemical Analysis
Biochemical Properties
3,7-dimethyl-1H-indole-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The carboxamide moiety in this compound forms hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity . This interaction is particularly significant in the inhibition of enzymes such as HIV-1 protease and renin, which are critical in the replication of the HIV virus and regulation of blood pressure, respectively .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis . Additionally, it affects the expression of genes involved in inflammation and immune response, thereby exhibiting anti-inflammatory properties .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of enzymes through hydrogen bonding and hydrophobic interactions, leading to the inhibition of enzyme activity . This inhibition can result in the suppression of viral replication, reduction of inflammation, and inhibition of cancer cell growth . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, maintaining its biological activity over extended periods . Prolonged exposure to the compound can lead to gradual degradation, resulting in reduced efficacy and potential accumulation of degradation products .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects such as antiviral, anti-inflammatory, and anticancer activities . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations, including hydroxylation and conjugation, which facilitate its excretion from the body . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential to cause adverse effects . Additionally, this compound can affect metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific tissues and cellular compartments . This localization is crucial for its biological activity, as it allows this compound to interact with target biomolecules effectively . The compound’s distribution can also be influenced by factors such as tissue perfusion and binding affinity to plasma proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dimethyl-1H-indole-2-carboxamide typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the direct amination of 3,7-dimethylindole with carboxylic acid derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carboxamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or other scalable synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction of the carboxamide group can yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonylated indole derivatives.
Scientific Research Applications
3,7-Dimethyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxamide: Another indole derivative with similar biological activities.
N,N-Dimethyl-1H-indole-3-carboxamide: Shares structural similarities but differs in the position of the carboxamide group.
Uniqueness
3,7-Dimethyl-1H-indole-2-carboxamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of methyl groups at positions 3 and 7 can affect the compound’s electronic properties and steric interactions, potentially enhancing its biological activity compared to other indole derivatives .
Properties
IUPAC Name |
3,7-dimethyl-1H-indole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-6-4-3-5-8-7(2)10(11(12)14)13-9(6)8/h3-5,13H,1-2H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZRISNMOZVYKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)C(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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